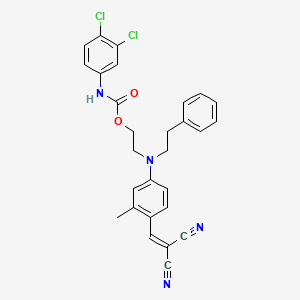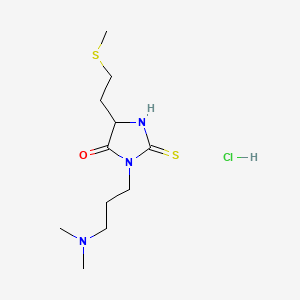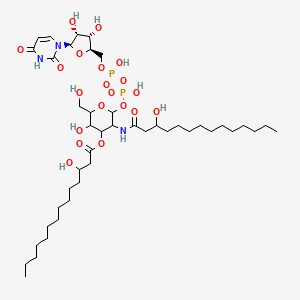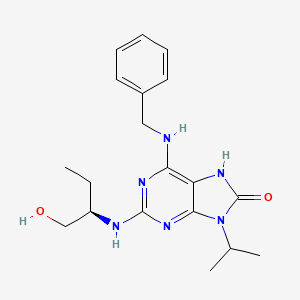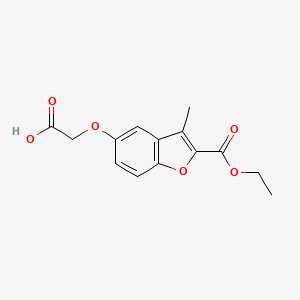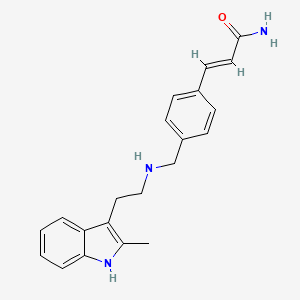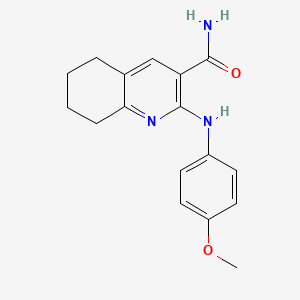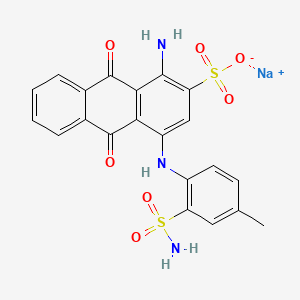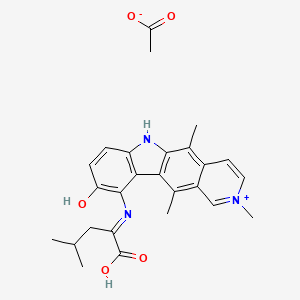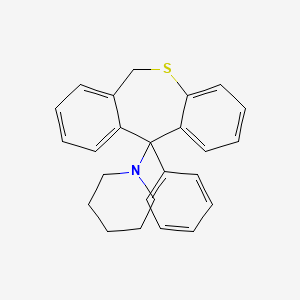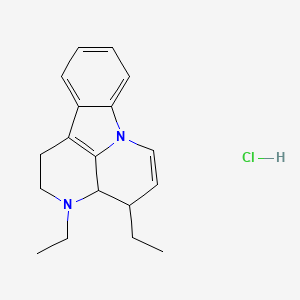
3,4-Diethyl-1,2,3,3a-tetrahydroindolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride is a complex organic compound belonging to the indolonaphthyridine family. This compound is characterized by its unique structure, which combines indole and naphthyridine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride typically involves multi-step organic reactions. One common method involves the Gould-Jacobs reaction, which includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives.
Scientific Research Applications
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate monohydrochloride: Another indolonaphthyridine derivative with similar structural features.
Vinconate hydrochloride: Known for its effects on phosphatidylinositol hydrolysis.
Uniqueness
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride stands out due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
94831-73-9 |
|---|---|
Molecular Formula |
C18H23ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-3-13-9-12-20-16-8-6-5-7-14(16)15-10-11-19(4-2)17(13)18(15)20;/h5-9,12-13,17H,3-4,10-11H2,1-2H3;1H |
InChI Key |
CEAHFSPCSCWQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CN2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



